1-(2,5-dimethylbenzyl)-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-DIMETHYLPHENYL)METHYL]-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by its unique structure, which includes a tetrahydro-1H-1,5-benzodiazepin-2-one core with a 2,5-dimethylphenylmethyl and a 3-methyl substituent.
Preparation Methods
The synthesis of 1-[(2,5-DIMETHYLPHENYL)METHYL]-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE involves several steps. One common method includes the reaction of N-(2,5-dimethylphenyl)-β-alanine with ethyl acetoacetate, followed by cyclization to form the benzodiazepine core . The reaction conditions typically involve refluxing in acetic acid, followed by cyclization using hydrochloric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine core. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures.
Scientific Research Applications
1-[(2,5-DIMETHYLPHENYL)METHYL]-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several scientific research applications:
Chemistry: Used as a precursor in organic synthesis for the development of new benzodiazepine derivatives.
Biology: Studied for its potential effects on the central nervous system, including its sedative and anxiolytic properties.
Medicine: Investigated for its potential therapeutic uses in treating anxiety, insomnia, and muscle spasms.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Similar compounds to 1-[(2,5-DIMETHYLPHENYL)METHYL]-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE include other benzodiazepines such as diazepam, lorazepam, and alprazolam. Compared to these, the unique structural features of this compound, such as the 2,5-dimethylphenylmethyl and 3-methyl substituents, may confer different pharmacokinetic and pharmacodynamic properties. These differences can affect its potency, duration of action, and side effect profile .
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C19H22N2O/c1-13-8-9-14(2)16(10-13)12-21-18-7-5-4-6-17(18)20-11-15(3)19(21)22/h4-10,15,20H,11-12H2,1-3H3 |
InChI Key |
DTKDDPOYXGTGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1=O)CC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.